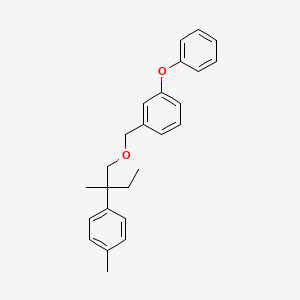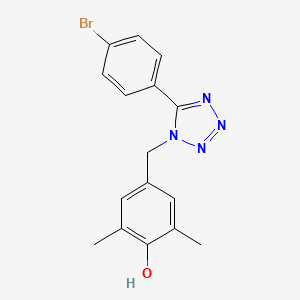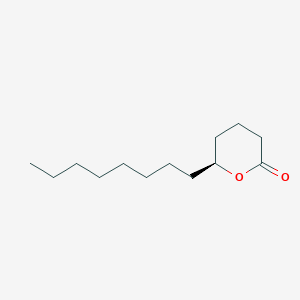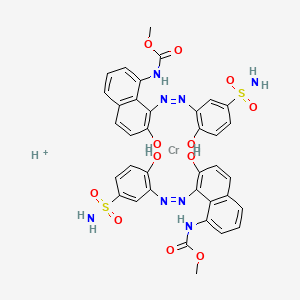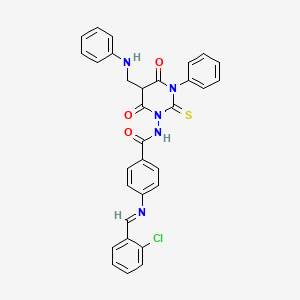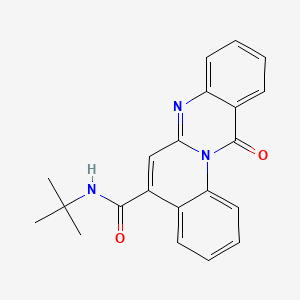
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo-: is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core fused with a quinoline ring and a carboxamide group. The presence of the N-(1,1-dimethylethyl) and 12-oxo groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Fusion with Quinoline Ring: The quinazoline core is then fused with a quinoline ring through a Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the fused ring system with an appropriate amine under dehydrating conditions.
Addition of N-(1,1-dimethylethyl) Group: The N-(1,1-dimethylethyl) group is added through an alkylation reaction using tert-butyl bromide.
Oxidation to Form 12-oxo Group: The final step involves the oxidation of the compound to introduce the 12-oxo group, typically using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 12-oxo group, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the 12-oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, especially at the carboxamide group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Compounds with various substituted functional groups at the carboxamide position.
科学的研究の応用
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the quinazoline and quinoline rings allows it to bind to these targets, potentially inhibiting their activity. The carboxamide and 12-oxo groups may also play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Quinazoline: A simpler compound with a similar core structure but lacking the fused quinoline ring and additional functional groups.
Quinoline: Another simpler compound with a single ring structure.
Carboxamide Derivatives: Compounds with similar carboxamide groups but different ring systems.
Uniqueness
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo- is unique due to its complex fused ring system and the presence of multiple functional groups
特性
CAS番号 |
137522-67-9 |
|---|---|
分子式 |
C21H19N3O2 |
分子量 |
345.4 g/mol |
IUPAC名 |
N-tert-butyl-12-oxoquinolino[2,1-b]quinazoline-5-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-21(2,3)23-19(25)15-12-18-22-16-10-6-4-9-14(16)20(26)24(18)17-11-7-5-8-13(15)17/h4-12H,1-3H3,(H,23,25) |
InChIキー |
QEMQZYULTBPHRP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)C1=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


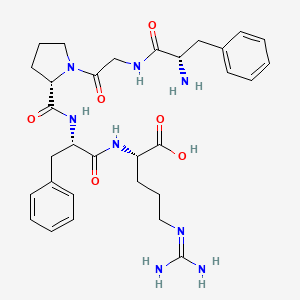
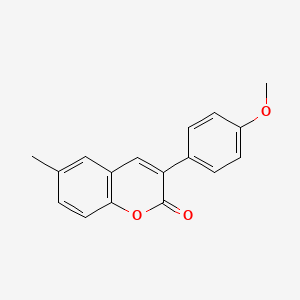
![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)
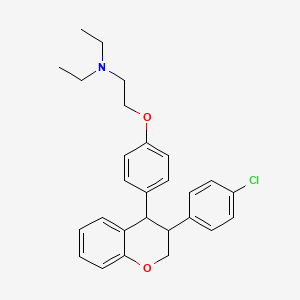
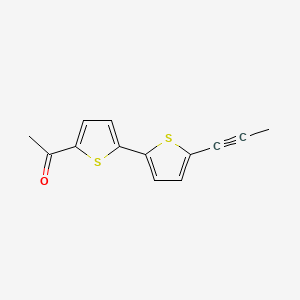
![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)

![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)
